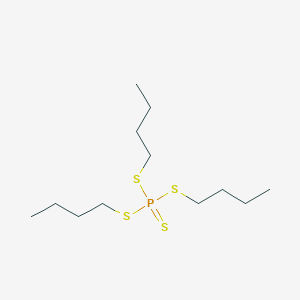
Tributyl phosphorotetrathioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl phosphorotetrathioate is an organophosphorus compound known for its use as a plant growth regulator and defoliant. It belongs to the class of organothiophosphorus compounds and is characterized by its chemical formula C12H27OPS3 . This compound is primarily used in agricultural settings to regulate plant growth and facilitate the defoliation process in crops such as cotton .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl phosphorotetrathioate can be synthesized through the reaction of butyl mercaptan with phosphorus oxychloride. The reaction typically involves the use of a solvent such as benzene or toluene and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl phosphorotetrathioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted phosphorotetrathioates depending on the nucleophile used.
Applications De Recherche Scientifique
Tributyl phosphorotetrathioate has a wide range of applications in scientific research:
Mécanisme D'action
Tributyl phosphorotetrathioate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission . This mechanism is similar to other organophosphorus compounds used as pesticides and nerve agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl phosphate: Used as a plasticizer and solvent in various industrial applications.
Tri-n-hexyl phosphate: Known for its use in nuclear fuel reprocessing.
Tri-2-ethylhexyl phosphate: Used in similar applications as tributyl phosphate but with better chemical stability.
Uniqueness
Tributyl phosphorotetrathioate is unique due to its specific application as a plant growth regulator and defoliant. Its ability to inhibit acetylcholinesterase also sets it apart from other similar compounds, making it a valuable tool in both agricultural and scientific research .
Propriétés
Numéro CAS |
1642-47-3 |
|---|---|
Formule moléculaire |
C12H27PS4 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
tris(butylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27PS4/c1-4-7-10-15-13(14,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3 |
Clé InChI |
VPCSUXLEOKYMDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCSP(=S)(SCCCC)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



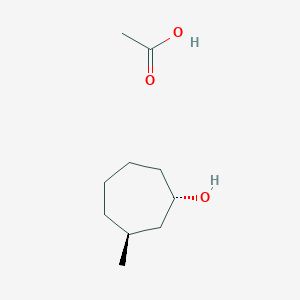
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
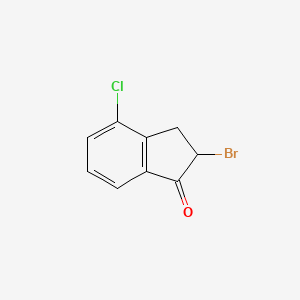
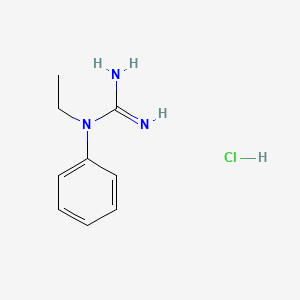
![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)

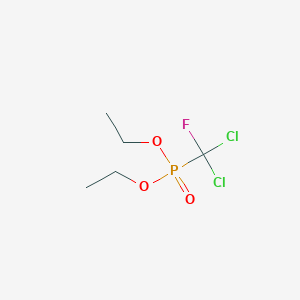
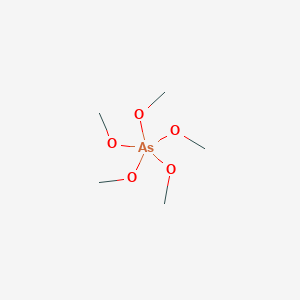
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
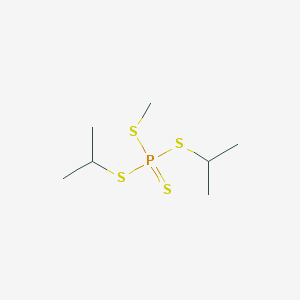
![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

